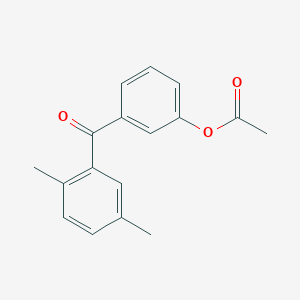

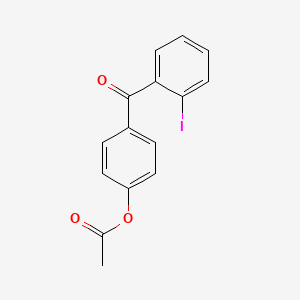

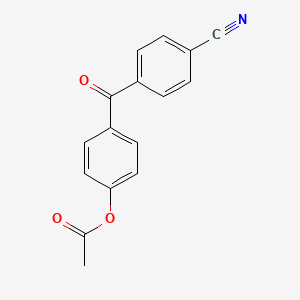

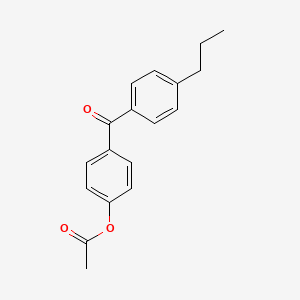

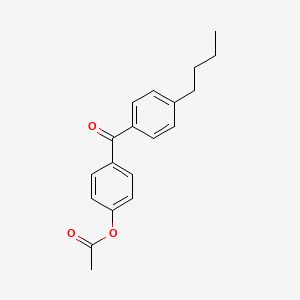

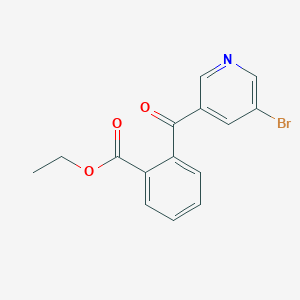

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These compounds were synthesized via carbon-carbon coupling and characterized by XRD and spectroscopic techniques. Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods highlight the versatility of brominated intermediates in synthesizing a wide range of organic compounds.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using X-ray diffraction (XRD) and density functional theory (DFT) studies. For instance, the XRD data and optimized DFT studies for the synthesized compounds in paper were found to be in good correspondence. The natural bond orbital (NBO) study was performed to find the most stable molecular structure of the compounds. Similarly, the structures of new 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of brominated pyridine derivatives can be indicated by mapping molecular electrostatic potential (MEP) over the stabilized geometries of the compounds . This helps in understanding the sites of reactivity and potential interactions with other molecules. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid also demonstrates the reactivity of brominated intermediates in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic analysis and computational studies. For example, the UV–Vis analysis and calculated FT-IR results for compounds in paper were in good agreement with experimental findings. The nonlinear optical properties of these compounds were computed and found to be greater than the value of urea due to the conjugation effect. The bioactivity of these compounds was confirmed by experimental activity against bacteria and fungus . Additionally, the antitumor activity of hetero annulated carbazoles, which include a brominated phenyl group, was screened, indicating the potential biological relevance of brominated pyridine derivatives .

科学的研究の応用

Synthesis of New Polyheterocyclic Compounds

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been used as a precursor in the synthesis of new polyheterocyclic ring systems. This precursor was reacted with various arylidene malononitriles and ethyl acetoacetate to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have been evaluated for their in vitro antibacterial properties, showcasing the potential pharmaceutical applications of bromo-substituted pyridine derivatives (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Novel Synthesis Routes and Characterization

The bromo-substituted compounds, including those similar to 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine, have been subject to pyrolysis to generate novel compounds. For instance, pyrolysis of 3-(2-pyridyl)-2,1-benzisoxazoles led to the formation of new inner salts and provided insight into the structural characterization and synthesis routes of bromo-substituted pyridines, enhancing our understanding of their reactivity and potential for creating new materials (Ning, Chen, & Sternbach, 1974).

Molecular Recognition Studies

Studies on molecular recognition involving bromo derivatives of benzoic acid have shed light on the complex interactions these molecules can have with N-donor compounds. These studies are crucial for designing new sensors, molecular switches, or materials based on supramolecular chemistry principles. The analysis of such complexes provides valuable insights into the subtle interactions that govern molecular assembly and recognition (Varughese & Pedireddi, 2006).

Advances in Photophysical Properties

The bromo-substituted pyridines have also been explored for their photophysical properties, particularly in the development of iridium complexes with potential applications in light-emitting devices. The synthesis and characterization of these complexes highlight the role of the bromo-substituted ligand in tuning the electronic and emission properties of the iridium center. Such studies are foundational for the development of new materials for optoelectronic applications (Stagni et al., 2008).

作用機序

Safety and Hazards

While specific safety and hazard information for “3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine” is not available, similar compounds often require careful handling. For instance, if inhaled, one should move to fresh air and seek medical attention if symptoms persist. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

特性

IUPAC Name |

ethyl 2-(5-bromopyridine-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-2-20-15(19)13-6-4-3-5-12(13)14(18)10-7-11(16)9-17-8-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFYNSPTBMRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641870 |

Source

|

| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-80-7 |

Source

|

| Record name | Ethyl 2-[(5-bromo-3-pyridinyl)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。